3-(Azetidin-3-yl)benzoic acid

Regioisomerism Benzoic acid substitution Medicinal chemistry building blocks

3-(Azetidin-3-yl)benzoic acid (CAS 1894569-61-9, C10H11NO2, MW 177.20 g/mol) is a heterocyclic building block comprising a benzoic acid moiety substituted at the meta-position with an azetidin-3-yl ring. The azetidine ring, a strained four-membered nitrogen heterocycle (ring strain ≈25 kcal/mol), confers distinct reactivity and conformational restriction that differentiates it from larger-ring analogs such as piperidine and pyrrolidine derivatives.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13505081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)benzoic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyXLIQTIHQXAABAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)benzoic acid – CAS 1894569-61-9 Procurement Guide for Medicinal Chemistry and Heterocycle Synthesis


3-(Azetidin-3-yl)benzoic acid (CAS 1894569-61-9, C10H11NO2, MW 177.20 g/mol) is a heterocyclic building block comprising a benzoic acid moiety substituted at the meta-position with an azetidin-3-yl ring . The azetidine ring, a strained four-membered nitrogen heterocycle (ring strain ≈25 kcal/mol), confers distinct reactivity and conformational restriction that differentiates it from larger-ring analogs such as piperidine and pyrrolidine derivatives [1]. As a free NH-azetidine, it serves as a versatile intermediate for further N-functionalization, enabling modular entry into compound libraries for drug discovery and chemical biology applications [2].

Regioisomer Selection Meta-substituted benzoic acid handle for diverse coupling workflows
Modular Chemistry Free NH-azetidine supports direct N-functionalization strategies
Scaffold Profile Conformationally restricted core for fragment-based screening libraries

Why 3-(Azetidin-3-yl)benzoic acid Cannot Be Replaced by Generic Azetidine or Benzoic Acid Isosteres in Procurement


Substitution of 3-(azetidin-3-yl)benzoic acid with its ortho- or para-regioisomers, N-linked azetidinyl-benzoic acids, or larger-ring heterocyclic analogs is not chemically equivalent. The meta-substitution pattern positions the carboxylic acid in a distinct electronic environment relative to the azetidine ring, affecting both acidity (pKa) and reactivity in downstream coupling reactions [1]. Furthermore, the azetidine ring strain (~25 kcal/mol) fundamentally alters amine basicity and nucleophilicity compared to pyrrolidine or piperidine analogs, with azetidine exhibiting measurably lower basicity (pKa ≈11.3 for azetidine vs. ≈11.4 for pyrrolidine and ≈11.2 for piperidine) [2]. N-Boc-protected or N-acetylated derivatives lack the free secondary amine handle required for direct functionalization, necessitating additional deprotection steps that reduce synthetic efficiency .

Target Compound 3-(Azetidin-3-yl)benzoic acid: free NH, meta-COOH, strained azetidine ring (~25 kcal/mol)
Regioisomer Mismatch Ortho/para isomers may shift electronic environment and coupling reactivity profiles
Target Compound Azetidine ring provides unique conformational restriction and distinct amine basicity (pKa ~11.3)
Ring Analog Mismatch Piperidine/pyrrolidine analogs may alter pharmacophore geometry and binding entropy profiles
Target Compound Free secondary amine handle enables one-step diversification
Protection-State Mismatch N-Boc/N-acetyl derivatives require deprotection, reducing step economy and overall yield

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)benzoic acid Relative to Closest Analogs


Regioisomeric Differentiation: Meta- vs. Ortho- and Para-Azetidinyl Benzoic Acid Isomers in Synthetic Utility and Electronic Properties

The meta-substitution pattern of 3-(azetidin-3-yl)benzoic acid positions the carboxylic acid group in a distinct electronic environment compared to 2-(azetidin-3-yl)benzoic acid (ortho isomer, CAS not widely available) and 4-(azetidin-3-yl)benzoic acid (para isomer, CAS 1896878-52-6). In substituted benzoic acids, meta-substituents exert primarily inductive effects on the carboxylic acid pKa, whereas ortho- and para-substituents additionally involve resonance effects, altering reactivity profiles in amide coupling, esterification, and metal-catalyzed cross-coupling reactions . While directly measured pKa values for all three regioisomers are not published, the established trend for substituted benzoic acids shows that meta-substituted derivatives typically exhibit pKa values intermediate between the corresponding ortho (most acidic due to proximity effects) and para isomers [1].

Regioisomeric pKa Context
Class-level inference
Meta pKa ≈3.8–4.2; Δ ≤0.5 vs ortho
Reported electronic effect trend supports regioisomer review
Predicted from Hammett constants; empirical pKa data to verify
Regioisomerism Benzoic acid substitution Medicinal chemistry building blocks

Ring Strain Energy Advantage: Azetidine vs. Piperidine and Pyrrolidine in Conformational Restriction and Reactivity

The azetidine ring in 3-(azetidin-3-yl)benzoic acid possesses a ring strain energy of approximately 25 kcal/mol, significantly higher than pyrrolidine (~6 kcal/mol) and piperidine (~0–1 kcal/mol) [1]. This strain energy has two practical consequences: (i) enhanced reactivity in ring-opening and ring-expansion reactions, enabling synthetic transformations inaccessible to larger-ring analogs, and (ii) conformational restriction that reduces the entropic penalty upon target binding when incorporated into bioactive molecules. The azetidine ring exhibits measurable differences in amine basicity compared to pyrrolidine and piperidine (pKa of conjugate acid: ~11.3 for azetidine vs. ~11.4 for pyrrolidine vs. ~11.2 for piperidine), reflecting the interplay of ring strain and inductive effects on nitrogen lone pair availability [2].

Ring Strain & Basicity
Cross-study comparable
Strain ~25 kcal/mol; Basicity pKa ~11.3
Supports conformational-restriction study context
Measured in aqueous solution vs gas-phase DFT calculations
Ring strain Conformational restriction Nitrogen heterocycle Medicinal chemistry

Synthetic Efficiency: Microwave-Assisted Coupling of Azetidine-Benzoic Acid vs. Conventional Thermal Methods

Microwave-assisted synthesis of azetidine-benzoic acid derivatives, including 3-(azetidin-3-yl)benzoic acid, has been demonstrated to dramatically reduce reaction times while maintaining or improving yields compared to conventional heating. A direct comparison shows that azetidine-benzoic acid coupling under microwave irradiation at 120 °C proceeds to 73% yield in 10 minutes, compared to 3 hours under conventional thermal conditions for the same transformation . For azetidine ring closure reactions, microwave conditions at 180 °C achieved 95% yield in 7 minutes versus 24 hours conventionally .

Microwave vs Thermal
Cross-study comparable
18× faster (10 min vs 3 h) at 73% yield
Reported method compatibility for synthesis planning
Direct comparison under microwave irradiation at 120 °C
Microwave-assisted synthesis Azetidine coupling Process chemistry Reaction optimization

Free NH Azetidine Handle vs. N-Protected Analogs: Impact on Downstream Functionalization and Step Economy

3-(Azetidin-3-yl)benzoic acid bears a free secondary amine (NH) on the azetidine ring, distinguishing it from N-Boc-protected analogs such as 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid and N-acetyl derivatives such as 3-(1-acetylazetidin-3-yl)benzoic acid (CAS 2680850-91-1) . The free NH enables direct N-functionalization (acylation, sulfonylation, reductive amination, or urea formation) without a deprotection step. N-Boc analogs require TFA or HCl-mediated deprotection prior to functionalization, adding one synthetic step, reducing overall yield, and introducing purification complexity [1].

Step Economy Advantage
Head-to-head
1 step (free NH) vs 2+ steps (N-protected)
Supports diversity-oriented synthesis workflow fit
Typical Boc deprotection yield 85–95% adds yield loss and time
Protecting group strategy Azettidine NH Step economy Parallel synthesis

Recommended Procurement and Application Scenarios for 3-(Azetidin-3-yl)benzoic acid


Diversity-Oriented Synthesis and Compound Library Construction

3-(Azetidin-3-yl)benzoic acid is optimally deployed as a bifunctional scaffold in diversity-oriented synthesis, where the meta-benzoic acid serves as a carboxyl handle for amide or ester diversification and the free azetidine NH enables parallel N-functionalization. Its meta-substitution pattern avoids the steric complications of ortho-substituted analogs, leading to higher and more predictable coupling yields across diverse amine and alcohol partners [1]. The microwave-compatible reactivity of the azetidine-benzoic acid scaffold further accelerates library production, with demonstrated 18-fold reaction time reductions compared to conventional thermal methods .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The rigid azetidine ring in 3-(azetidin-3-yl)benzoic acid provides conformational restriction (ring strain ≈25 kcal/mol limiting ring puckering flexibility) that reduces entropic penalty upon target binding, a desirable feature for fragment-based screening libraries where ligand efficiency is paramount [1]. Compared to piperidine- or pyrrolidine-containing benzoic acid fragments, the azetidine analog exhibits higher three-dimensional character (fraction sp³ = 0.55 for the azetidine ring) and lower molecular weight for the same heavy atom count, aligning with lead-like property guidelines [1].

Covalent Inhibitor Design Exploiting Azetidine Ring Strain

The strained azetidine ring can serve as a latent electrophilic warhead or a conformational lock in covalent inhibitor design. In related azetidine-based STAT3 inhibitor programs, the azetidine-2-carboxamide scaffold achieved sub-micromolar IC₅₀ values (0.34–0.66 μM) through irreversible covalent bond formation with target cysteine residues, while maintaining >20-fold selectivity over STAT1 and STAT5 isoforms [1]. 3-(Azetidin-3-yl)benzoic acid provides the complementary 3-substituted azetidine topology for exploring alternative binding modes where the carboxylic acid engages basic residues in the target binding pocket.

Agrochemical and Material Science Intermediate Synthesis

Beyond pharmaceutical research, the bifunctional nature of 3-(azetidin-3-yl)benzoic acid – combining a carboxylic acid for metal coordination or polymer coupling with an azetidine amine for further elaboration – positions it as a versatile intermediate for synthesizing metal-organic frameworks (MOFs), coordination polymers, and agrochemical lead compounds where the strained azetidine ring can undergo controlled ring-opening to generate extended pharmacophores [1].

Application
Selection Property
Validation Focus
Library Construction
Bifunctional scaffold reactivity
Coupling yield reproducibility across amine partners
Fragment-Based Screening
Conformational restriction profile
Ligand efficiency and 3D character metrics
Covalent Inhibitor Research
Ring-strain electrophilic potential
Target engagement and isoform selectivity review
Materials / Agrochemical
Metal-coordination capacity
Polymer/MOF incorporation and stability

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